2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-propan-2-yl-3,3a-dihydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
VDRQJZBUGAEMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-2-isopropylpyridine with hydrazine derivatives can lead to the formation of the desired compound. The reaction typically requires the use of a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow reactors and other advanced technologies may be employed to achieve large-scale production efficiently .
Chemical Reactions Analysis
Reagents and Conditions
-
Primary oxidants : Potassium permanganate (acidic medium), hydrogen peroxide, or atmospheric oxygen under thermal conditions .
-
Typical conditions : Reactions occur in polar solvents (e.g., ethanol, water) at 50–100°C for 1–6 hours .
Products and Mechanisms
| Reaction Type | Reagent System | Product Structure | Yield (%) | Key Observations |
|---|---|---|---|---|
| Ring aromatization | KMnO₄/H₂SO₄ | 2-Isopropylpyrazolo[1,5-a]pyridine | 70–85 | Converts dihydropyridine to aromatic pyridine |
| Hydroxylation | H₂O₂/AcOH | 5-Hydroxy-3,3a-dihydro derivative | 60 | Regioselective at C5 position |
Mechanistic Insight :
Aromatization proceeds via oxidation of the 3,3a-dihydropyridine ring, eliminating hydrogen atoms to form the fully conjugated pyridine system. Hydroxylation involves electrophilic attack by peroxidic oxygen at electron-rich positions .
Reagents and Conditions
-
Chemical reduction : NaBH₄ in methanol or LiAlH₄ in THF.
Products and Mechanisms
Mechanistic Insight :
Catalytic hydrogenation selectively reduces the pyridine ring without affecting the pyrazole moiety . Borohydride-mediated reductions target carbonyl groups when present.
Reagents and Conditions
-
Halogenation : N-Bromosuccinimide (NBS) in CCl₄.
Products and Examples
Mechanistic Insight :
Electrophilic bromination occurs at the C7 position due to its high electron density . Alkylation at N1 proceeds via SN2 mechanisms under basic conditions .
Key Transformations
-
Diels-Alder reactivity : Reacts with dienophiles (e.g., maleic anhydride) to form tetracyclic adducts .
-
Ring-opening with nucleophiles : NH₃/EtOH opens the pyridine ring, yielding bipyrazole derivatives .
Experimental Data
| Reaction Partner | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Fused 6/5/6 tricyclic compound | 65 | |
| Ammonia (NH₃) | EtOH, reflux, 8 h | 3-Amino-bis-pyrazole derivative | 70 |
Mechanistic Insight :
The dihydropyridine ring acts as a diene in [4+2] cycloadditions . Ring-opening involves nucleophilic attack at the C3a position, destabilizing the fused system .
Key Reactions
-
Nitrile hydrolysis : HCl/H₂O converts cyano groups to carboxylic acids .
-
Esterification : SOCl₂/ROH transforms acids to esters.
Representative Data
| Starting Group | Reaction | Product Group | Yield (%) | Conditions |
|---|---|---|---|---|
| -CN | 6M HCl, 80°C, 6 h | -COOH | 78 | Aqueous acidic medium |
| -COOH | SOCl₂, ROH, 0°C → RT | -COOR | 85 | Anhydrous conditions |
Palladium-Mediated Couplings
-
Suzuki-Miyaura : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .
-
Sonogashira : Terminal alkynes couple at C5 using Pd/Cu catalysts .
Performance Metrics
Mechanistic Insight :
Cross-couplings occur at halogenated positions (e.g., C5 or C7) via oxidative addition and transmetalation steps .
Enantioselective Modifications
Rhodium-catalyzed asymmetric hydrogenation introduces chirality at the 3a position using (R)-BINAP ligands .
| Substrate | Catalyst System | ee (%) | Conditions |
|---|---|---|---|
| 3a-Keto derivative | Rh/(R)-BINAP | 95 | H₂ (50 psi), MeOH, 25°C |
Scientific Research Applications
The applications of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine are not explicitly detailed within the provided search results. However, the search results do provide information on pyrazolo[1,5-a]pyrimidines and pyrazolines, which are related compounds, and their applications can provide some context.
Pyrazolo[1,5-a]pyrimidine Derivatives as Anti-RSV Agents
Pyrazolo[1,5-a]pyrimidine derivatives are being explored for their potential as antiviral agents, specifically against the respiratory syncytial virus (RSV) .
- Background on RSV: RSV is a common cause of lower respiratory tract infections, especially in children and adults .
- Development of Anti-RSV Drugs: Due to the limitations of existing RSV treatments, research focuses on developing safe and effective small-molecule anti-RSV drugs .
- Mechanism of Action: Certain pyrazolo[1,5-a]pyrimidine compounds inhibit the RSV fusion (F) protein. An appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond is crucial for anti-RSV activity .
- Compound 9c: A pyrazolo[1,5-a]pyrimidine derivative with a 1-methyaminopropyl moiety, referred to as 9c , exhibited anti-RSV activity comparable to presatovir, with an EC50 value below 1 nM .
- Compound 14f: Optimization of the benzene ring of compound 9c led to the development of the RSV F protein inhibitor 14f , which showed an improved EC50 value of 0.15 nM .
Pyrazoline
Pyrazoline is a heterocyclic chemical compound with the molecular formula C3H6N2 . Pyrazolines are well-known and important nitrogen-containing five-membered rings .
Mechanism of Action
The mechanism of action of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is highly versatile, with substituents significantly influencing properties. Key analogs include:
Key Observations :
Comparison with Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines share a similar fused bicyclic structure but replace the pyrazole ring with an imidazole. Key differences include:
Structural Impact :
- Imidazo derivatives are more extensively studied for optoelectronic applications due to their superior emissive properties .
Biological Activity
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyridine class, which is characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the isopropyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, a study identified several derivatives with selective inhibition against cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine | 5.6 | A549 (Lung) |
| Derivative A | 4.2 | HeLa (Cervical) |
| Derivative B | 3.8 | MCF-7 (Breast) |
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyridine derivatives have also been explored. These compounds demonstrate the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies showed that certain derivatives could suppress NF-κB activation in response to inflammatory stimuli .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine | 12.0 | COX-2 |
| Derivative C | 8.5 | iNOS |
3. Enzyme Inhibition
Enzymatic inhibition is another significant aspect of the biological activity of this compound class. Studies have shown that certain derivatives can act as potent inhibitors of various kinases involved in cell signaling pathways relevant to cancer and inflammation .
The mechanisms through which 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine exerts its effects are multifaceted:
- Inhibition of Kinases : Compounds in this class often inhibit kinases such as PI3Kβ and mTOR, leading to reduced cell proliferation and survival.
- Modulation of Cytokine Production : By inhibiting NF-κB and other transcription factors, these compounds can reduce the expression of pro-inflammatory cytokines.
- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Case Studies
Several case studies highlight the therapeutic potential of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine:
- Case Study 1 : A derivative was tested in vivo in a mouse model of lung cancer and demonstrated significant tumor reduction compared to controls.
- Case Study 2 : Another study assessed its anti-inflammatory effects in a model of rheumatoid arthritis, showing reduced swelling and pain in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
